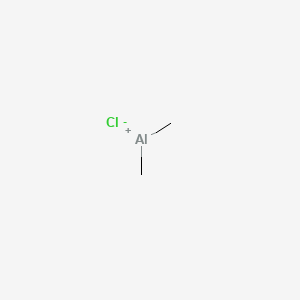

Dimethylalumanylium chloride

描述

Dimethylaluminum chloride (DMAC, (CH₃)₂AlCl) is an organoaluminum compound characterized by its high reactivity and utility in organic synthesis. With a molecular weight of 92.5 g/mol, it exists as a clear, pyrophoric liquid at room temperature, melting at -21°C and boiling at 126–127°C . Its density (0.996 g/mL at 25°C) and insolubility in water underscore its air- and moisture-sensitive nature, necessitating handling under inert atmospheres (e.g., argon) .

DMAC is widely employed as a Lewis acid catalyst, particularly in stereoselective phosphorylation reactions for synthesizing ProTides—pharmaceutically active nucleotide analogs. For example, it mediates 5'-phosphorylation with high efficiency, enabling the production of antiviral agents like sofosbuvir without requiring 3'-protection strategies . Its hazards include flammability (H225), spontaneous ignition upon air exposure (H250), violent water reactivity (H260), and severe skin corrosion (H314), mandating stringent safety protocols .

属性

分子式 |

C2H6AlCl |

|---|---|

分子量 |

92.50 g/mol |

IUPAC 名称 |

dimethylalumanylium;chloride |

InChI |

InChI=1S/2CH3.Al.ClH/h2*1H3;;1H/q;;+1;/p-1 |

InChI 键 |

JGHYBJVUQGTEEB-UHFFFAOYSA-M |

规范 SMILES |

C[Al+]C.[Cl-] |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Trimethylaluminum (TMA, (CH₃)₃Al)

- Chemical Properties : TMA is a stronger Lewis acid than DMAC due to the absence of electron-withdrawing chloride substituents, enhancing its electrophilicity. It is a pyrophoric liquid (bp 126°C) but less dense (0.748 g/mL) .

- Applications : TMA is pivotal in polyolefin production (Ziegler-Natta catalysis) and semiconductor manufacturing, whereas DMAC specializes in phosphorylation and fine chemical synthesis .

- Safety : Both compounds are pyrophoric, but TMA lacks the water-reactive chloride moiety, reducing H260 hazards .

Diethylaluminum Chloride (DEAC, (C₂H₅)₂AlCl)

- Chemical Properties : DEAC’s ethyl groups introduce steric hindrance, reducing reactivity compared to DMAC. It has a higher boiling point (208°C) and density (0.96 g/mL) due to increased molecular weight .

- Applications : DEAC is used in olefin polymerization and as a co-catalyst in carbonyl alkylation. DMAC’s smaller methyl groups favor reactions requiring lower steric bulk, such as ProTide synthesis .

Methylaluminum Sesquichloride (MASC, Al₂(CH₃)₃Cl₃)

- Chemical Properties : This mixed chloro-methylaluminum compound exhibits intermediate Lewis acidity. Its solid-state structure and higher melting point (23°C) contrast with DMAC’s liquid form .

- Applications: MASC is utilized in Friedel-Crafts alkylation and as a precursor for other organoaluminum species. DMAC’s defined stoichiometry allows for precise control in phosphorylation reactions .

Data Tables

Research Findings

- Synthetic Efficiency : DMAC achieves >90% yield in ProTide synthesis, outperforming bulkier analogs like DEAC, which exhibit steric limitations .

- Reactivity Trends : Chloride substituents in DMAC moderate Lewis acidity compared to TMA, enabling selective phosphorylation without over-activation of substrates .

- Safety Profiles : DMAC’s dual hazards (pyrophoricity and water reactivity) necessitate more stringent handling than DEAC but align with TMA’s protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。